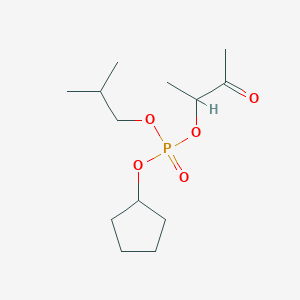
Cyclopentyl 2-methylpropyl 3-oxobutan-2-yl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl 2-methylpropyl 3-oxobutan-2-yl phosphate is a chemical compound with a complex structure that includes cyclopentyl, methylpropyl, and oxobutan-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentyl 2-methylpropyl 3-oxobutan-2-yl phosphate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of cyclopentyl and 2-methylpropyl groups, followed by their combination with oxobutan-2-yl phosphate under controlled conditions. Common reagents used in these reactions include phosphoric acid derivatives and organic solvents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 2-methylpropyl 3-oxobutan-2-yl phosphate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur in the presence of reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Cyclopentyl 2-methylpropyl 3-oxobutan-2-yl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of cyclopentyl 2-methylpropyl 3-oxobutan-2-yl phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways depend on the context of its application, whether in a biological system or a chemical reaction.
Comparison with Similar Compounds
Similar Compounds
Cyclopentyl methylpropyl phosphate: Similar structure but lacks the oxobutan-2-yl group.
Methylpropyl oxobutan-2-yl phosphate: Similar structure but lacks the cyclopentyl group.
Cyclopentyl oxobutan-2-yl phosphate: Similar structure but lacks the methylpropyl group.
Uniqueness
Cyclopentyl 2-methylpropyl 3-oxobutan-2-yl phosphate is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
57204-51-0 |
|---|---|
Molecular Formula |
C13H25O5P |
Molecular Weight |
292.31 g/mol |
IUPAC Name |
cyclopentyl 2-methylpropyl 3-oxobutan-2-yl phosphate |
InChI |
InChI=1S/C13H25O5P/c1-10(2)9-16-19(15,17-12(4)11(3)14)18-13-7-5-6-8-13/h10,12-13H,5-9H2,1-4H3 |
InChI Key |
PDQYCNMCHLNNET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COP(=O)(OC1CCCC1)OC(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















